Cas no 89499-43-4 (Methyl 4-aminothiophene-2-carboxylate)

Methyl 4-aminothiophene-2-carboxylate is a heterocyclic compound featuring both an amino and ester functional group on a thiophene backbone. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the electron-donating amino group enhances reactivity, facilitating further derivatization, while the ester moiety allows for straightforward hydrolysis or transesterification. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for researchers. The compound is commonly employed in the synthesis of bioactive molecules, including potential therapeutic agents targeting inflammation or microbial infections.
Methyl 4-aminothiophene-2-carboxylate structure
89499-43-4 structure
Product Name:Methyl 4-aminothiophene-2-carboxylate
CAS No:89499-43-4
MF:C6H7NO2S
MW:157.190280199051
MDL:MFCD07368326
CID:720082
PubChem ID:10773224
Update Time:2025-05-22

Methyl 4-aminothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-aminothiophene-2-carboxylate
    • 2-Thiophenecarboxylicacid, 4-amino-, methyl ester
    • 4-AMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
    • 4-Aminothiophene-2-carboxylic acid methyl ester
    • Methyl 4-amino-2-thiophenecarboxylate
    • 2-Thiophenecarboxylic acid, 4-amino-, methyl ester
    • ALBB-028479
    • SCHEMBL234370
    • DTXSID70444614
    • PB47732
    • HCRQNZWIOUMCOW-UHFFFAOYSA-N
    • AKOS005145997
    • CS-W003378
    • MFCD07368326
    • Z1198172172
    • Methyl4-Aminothiophene-2-carboxylate
    • EN300-94789
    • 2-thiophenecarboxylic acid, 4-amino-, methyl ester, hydrochloride
    • 89499-43-4
    • DB-006663
    • FS-3078
    • SY026160
    • J-522308
    • MDL: MFCD07368326
    • Inchi: 1S/C6H7NO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3
    • InChI Key: HCRQNZWIOUMCOW-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC(N)=CS1)OC

Computed Properties

  • Exact Mass: 157.02000
  • Monoisotopic Mass: 157.019749
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 82-84 ºC
  • Boiling Point: 318.918 °C at 760 mmHg
  • Flash Point: 146.677 °C
  • Refractive Index: 1.598
  • Solubility: Slightly soluble (3.5 g/l) (25 º C),
  • PSA: 80.56000
  • LogP: 1.69810
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Methyl 4-aminothiophene-2-carboxylate Security Information

Methyl 4-aminothiophene-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 4-aminothiophene-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Synthetic Strategies for Thienopyrrolidinones as ways to make Modified Thiolutin
Susnik, Markus Peter, 2006, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Methanol
Reference
Synthesis, DNA-binding properties, and antitumor activity of novel distamycin derivatives
Arcamone, Federico Maria; Animati, Fabio; Barbieri, Brunella; Configliacchi, Emanuela; D'Alessio, Roberto; et al, Journal of Medicinal Chemistry, 1989, 32(4), 774-8

Production Method 3

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ;  1 h, reflux
Reference
A rapid conversion of 3-oxothiolanes into 3-aminothiophenes
Barker, John M.; Huddleston, Patrick R.; Wood, Michael L., Synthetic Communications, 2002, 32(16), 2565-2568

Production Method 4

Reaction Conditions
Reference
Reductive acetylation of nitrocarboxylic acids or esters of the thiophene and furan series
Goldfarb, Ya. L.; Bulgakova, V. N.; Fabrichnyi, B. P., Khimiya Geterotsiklicheskikh Soedinenii, 1983, (12), 1626-9

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide ,  Water
Reference
5-tert-Butyl-2-hydroxy-1,4-benzoquinone
Yamamoto, Kana, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3

Methyl 4-aminothiophene-2-carboxylate Raw materials

Methyl 4-aminothiophene-2-carboxylate Preparation Products

Methyl 4-aminothiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89499-43-4)Methyl 4-aminothiophene-2-carboxylate
Order Number:A843213
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:59
Price ($):692.0
Email:sales@amadischem.com

Additional information on Methyl 4-aminothiophene-2-carboxylate

Methyl 4-Aminothiophene-2-Carboxylate: A Comprehensive Overview

Methyl 4-aminothiophene-2-carboxylate, also known by its CAS number 89499-43-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophenes, which are heterocyclic aromatic compounds with a five-membered ring containing one sulfur atom. The presence of an amino group (-NH2) at the 4-position and a methyl ester (-COOCH3) at the 2-position makes this compound unique and versatile for various applications.

The structure of methyl 4-aminothiophene-2-carboxylate is characterized by its thiophene ring, which exhibits aromaticity due to the conjugation of π-electrons. The amino group at position 4 imparts nucleophilic properties, while the methyl ester at position 2 introduces an electron-withdrawing effect. This combination of functional groups makes the compound suitable for a wide range of chemical reactions, including nucleophilic substitutions, additions, and condensations.

Recent studies have highlighted the potential of methyl 4-aminothiophene-2-carboxylate in the synthesis of advanced materials. For instance, researchers have explored its use in the preparation of conductive polymers and organic semiconductors. The thiophene moiety is known to contribute to the electronic properties of such materials, making them ideal for applications in flexible electronics and optoelectronic devices.

In addition to its role in materials science, methyl 4-aminothiophene-2-carboxylate has been investigated for its biological activity. Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a potential candidate for drug development. However, further research is required to fully understand its pharmacokinetics and toxicity profile.

The synthesis of methyl 4-aminothiophene-2-carboxylate typically involves multi-step processes that include the formation of the thiophene ring followed by functionalization with amino and ester groups. One common approach is the use of sulfur-containing precursors such as thiourea or thioamides, which undergo cyclization reactions under specific conditions to form the thiophene core.

Another area where methyl 4-aminothiophene-2-carboxylate has shown promise is in catalysis. Its ability to act as a ligand in transition metal complexes has been explored for various catalytic applications, including olefin polymerization and cross-coupling reactions. The nitrogen atom in the amino group can coordinate with metal centers, facilitating catalytic cycles.

Furthermore, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing methyl 4-aminothiophene-2-carboxylate. These methods often involve the use of biodegradable solvents or renewable feedstocks, aligning with global efforts to reduce environmental impact.

In conclusion, methyl 4-aminothiophene-2-carboxylate (CAS No: 89499-43-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable building block for synthesizing advanced materials and exploring novel chemical reactions. As research continues to uncover new properties and applications, this compound is expected to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89499-43-4)Methyl 4-aminothiophene-2-carboxylate
A843213
Purity:99%
Quantity:25g
Price ($):692.0
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